3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Description
3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C15H11ClF3N3O and its molecular weight is 341.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against monoamine oxidase b , an enzyme involved in the breakdown of neurotransmitters in the brain.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
Inhibition of monoamine oxidase b can affect the metabolism of neurotransmitters such as dopamine, leading to potential effects on neurological function .
Pharmacokinetics
For instance, the trifluoromethyl group is often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown anti-inflammatory activity and inhibitory effects on monoamine oxidase B , suggesting potential roles in inflammation and neurological disorders.
Properties
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDZTKHCJHHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.